N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-phenoxyacetamide
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Description
N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-phenoxyacetamide is a useful research compound. Its molecular formula is C23H18FN3O3 and its molecular weight is 403.413. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and Antifungal Activities
Research into novel antibacterial and antifungal agents remains a critical area of study due to the increasing resistance of pathogens to existing treatments. Compounds with the quinazolinone core, similar to the one , have been explored for their potent antibacterial activities against a range of Gram-positive and Gram-negative bacteria. For example, studies have demonstrated that quinazolinone derivatives exhibit significant inhibitory activity against various bacterial strains, offering a pathway for the development of new antibacterial agents (Li-Chen Chou et al., 2010; Yan-ping Luo et al., 2008).
Anticancer Research
Quinazolinone-based compounds have been extensively studied for their potential anticancer properties. These compounds have shown promising results in inhibiting the growth of various cancer cell lines, including lung, breast, and colon cancers. The mechanism often involves the inhibition of key enzymes or pathways critical for cancer cell proliferation and survival (Li-Chen Chou et al., 2010; Yilin Fang et al., 2016).
Herbicidal Applications
The search for novel herbicides has led to the exploration of quinazolinone derivatives for their herbicidal activities. These compounds have been found to inhibit protoporphyrinogen oxidase (Protox), a key enzyme in plant chlorophyll synthesis, demonstrating effective weed control in agricultural settings (Yan-ping Luo et al., 2008).
Neurokinin-1 Receptor Antagonists
Compounds containing the quinazolinone scaffold have been investigated for their potential as neurokinin-1 (NK-1) receptor antagonists. These studies aim at developing new therapeutic agents for treating depression, anxiety, and nausea, highlighting the versatile pharmacological applications of quinazolinone derivatives (T. Harrison et al., 2001).
Molecular Docking and Enzyme Inhibition
The design and synthesis of quinazolinone derivatives are guided by molecular docking studies to predict their binding affinity and inhibitory potential against specific enzymes or receptors. These studies facilitate the identification of potent inhibitors for enzymes like thymidylate synthase, crucial for DNA synthesis in cancer cells, underscoring the role of quinazolinone derivatives in drug discovery and development (G. Bisset et al., 1992).
Properties
IUPAC Name |
N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN3O3/c1-15-25-20-10-6-5-9-18(20)23(29)27(15)16-11-12-19(24)21(13-16)26-22(28)14-30-17-7-3-2-4-8-17/h2-13H,14H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPWSLPKMSYBHCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)F)NC(=O)COC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.